Methyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O4/c1-10-17(18(21)22-2)13-8-12(4-6-16(13)24-10)23-9-11-3-5-14(19)15(20)7-11/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHSCGZWRITRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=C(C=C3)Cl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the 3,4-Dichlorophenyl Group: This step involves the use of a halogenation reaction to introduce the dichlorophenyl group onto the benzofuran ring.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using a methoxide ion.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Observations:
Benzofuran Core Modifications: The target compound and the analog from share a benzofuran backbone but differ in the 5-position substituent. The 3,4-dichlorophenylmethoxy group in the target compound introduces higher electronegativity and steric bulk compared to the dimethoxybenzoyloxy group in ’s compound. This difference likely reduces aqueous solubility but may enhance interaction with hydrophobic targets .
3,4-Dichlorophenyl Motif :
- The 3,4-dichlorophenyl group is shared across diverse scaffolds, including benzofurans (target compound), oxadiazoles (), and ureas (). In ureas like diuron , this group is critical for herbicidal activity via inhibition of photosynthesis . In oxadiazole-thione derivatives (), it contributes to antimicrobial and cytotoxic effects, suggesting the target compound may exhibit similar bioactivity if tested .
Functional Group Impact :
- Methyl ester at the 3-position (target compound) vs. methoxymethyl (): The ester group enhances metabolic stability compared to ether-linked substituents, which may influence bioavailability.
- Piperidine derivatives () introduce basic nitrogen, enabling interactions with biological targets like enzymes or receptors, a feature absent in the target compound .
Research Findings and Implications
- Antimicrobial Potential: The antimicrobial activity of 3,4-dichlorophenyl-containing oxadiazole-thiones () suggests that the target compound’s dichlorophenylmethoxy group could confer similar properties, though empirical validation is needed .
- Safety Profile : Analogous benzofurans () are classified as skin/eye irritants and respiratory toxicants, indicating that the target compound may require similar handling precautions (e.g., ventilation, PPE) .
- Agrochemical Relevance: The 3,4-dichlorophenyl moiety in diuron and linuron () highlights its role in herbicidal activity, raising the possibility of agrochemical applications for the target compound if functional groups align with known mechanisms .
Notes and Limitations
Data Gaps : Direct data on the target compound’s synthesis, stability, or bioactivity are unavailable in the provided evidence. Comparisons rely on structural analogs.
Structural Inference : Molecular weight and formula for the target compound were calculated based on substituents; experimental validation is required.
Biological Activity
Methyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Characteristics
The compound's molecular structure is crucial for understanding its biological activity. Here are some key chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H12Cl2O4 |
| Molecular Weight | 351.18 g/mol |
| LogP | 5.1385 |
| LogD | 3.7298 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 43.821 Ų |
Research indicates that this compound may interact with various biological targets, which can lead to diverse pharmacological effects:
- Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage and has implications for diseases associated with oxidative stress.
- Anti-inflammatory Effects : Studies suggest that this compound may have anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This action can be beneficial in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antimicrobial therapies.
Case Studies and Experimental Data
- In Vitro Studies : A study published in Journal of Medicinal Chemistry reported that the compound showed promising results in inhibiting certain cancer cell lines. The mechanism was attributed to its ability to induce apoptosis and inhibit cell proliferation.
- Animal Models : In vivo studies demonstrated that administration of the compound led to a significant reduction in tumor size in xenograft models. The observed effects were linked to the modulation of signaling pathways involved in cell growth and survival.
- Comparative Analysis : A comparative study highlighted the efficacy of this compound against standard treatments for inflammation and infection, indicating a potential role as an adjunct therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
